molecular formula C12H17ClN2O3 B1500864 Methyl 2-(4-hydroxypiperidin-1-yl)nicotinate hydrochloride CAS No. 1185318-75-5

Methyl 2-(4-hydroxypiperidin-1-yl)nicotinate hydrochloride

Cat. No. B1500864
CAS RN: 1185318-75-5
M. Wt: 272.73 g/mol
InChI Key: RSGZAYMUKNJJSV-UHFFFAOYSA-N
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Description

Methyl 2-(4-hydroxypiperidin-1-yl)nicotinate hydrochloride, also known as MHP-N, is a hydrochloride salt of the piperidine-based alkaloid MHP-N. It is a derivative of nicotine and is used in various scientific research applications. MHP-N has been used in studies examining the effects of nicotine on various biochemical and physiological processes. In addition, MHP-N has been used to study the effects of nicotine on behavior, cognition, and addiction.

Scientific Research Applications

Neuroprotective Agent Development

Due to its structural similarity to pyridazine derivatives, which are known for their wide range of pharmacological activities, this compound may serve as a scaffold for developing neuroprotective agents. Pyridazine derivatives have been shown to possess anti-inflammatory and analgesic properties, which could be beneficial in treating neurodegenerative diseases .

Anti-inflammatory and Analgesic Research

The compound’s potential anti-inflammatory and analgesic effects make it a candidate for research into new pain management solutions. Its efficacy could be compared to traditional analgesics like aspirin, providing insights into its mechanism of action and potential benefits over existing treatments .

Anticancer Agent Synthesis

The structural features of this compound suggest its utility in the synthesis of novel anticancer agents. By exploring its interactions with various cancer cell lines and molecular targets, researchers can develop new therapies that may offer improved efficacy and reduced side effects .

Agrochemical Applications

Given the presence of the pyridazine ring, which is common in many agrochemicals, this compound could be investigated for its herbicidal or pesticidal properties. This research could lead to the development of new, more effective agrochemicals with specific action mechanisms .

Synthesis of Complex Carbohydrates

The compound could be used as a building block in the synthesis of complex carbohydrates. Its structural complexity and functional groups make it suitable for creating diverse polysubstituted compounds, which are valuable in various biochemical applications .

Molecular Docking and Simulation Studies

Molecular docking and simulation studies could utilize this compound to understand its binding affinities and interactions with biological targets. Such studies are crucial for drug design and can significantly accelerate the development of new pharmaceuticals .

Chemical Property Analysis

Researchers can analyze the chemical properties of this compound, such as its melting point, boiling point, and density. Understanding these properties is essential for its application in various scientific fields, including material science and chemical engineering .

properties

IUPAC Name

methyl 2-(4-hydroxypiperidin-1-yl)pyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3.ClH/c1-17-12(16)10-3-2-6-13-11(10)14-7-4-9(15)5-8-14;/h2-3,6,9,15H,4-5,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGZAYMUKNJJSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)N2CCC(CC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671450
Record name Methyl 2-(4-hydroxypiperidin-1-yl)pyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185318-75-5
Record name Methyl 2-(4-hydroxypiperidin-1-yl)pyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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